

# Preparation of DSPC Liposomes via Thin-Film Hydration: An Application Note and Protocol

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## Compound of Interest

Compound Name: *Distearoylphosphatidylcholine*

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## Introduction

Liposomes are microscopic vesicles composed of one or more lipid bilayers, making them exceptional drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic agents. 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid commonly used in liposome formulations, particularly for applications requiring high stability and a slow release profile.<sup>[1]</sup> The high phase transition temperature ( $T_c$ ) of DSPC (approximately 55°C) results in a rigid and less permeable bilayer at physiological temperatures.<sup>[1]</sup>

The thin-film hydration method is a widely adopted, robust, and reproducible technique for the preparation of liposomes.<sup>[2][3][4]</sup> This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film.<sup>[5]</sup> Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs).<sup>[1][5]</sup> To achieve a uniform size distribution and produce unilamellar vesicles, a downsizing step such as extrusion is typically employed.<sup>[2][6]</sup>

This document provides a detailed protocol for the preparation of DSPC-containing liposomes using the thin-film hydration and extrusion method, along with key characterization techniques.

## Materials and Equipment

| Materials                                                                                                     | Equipment                   |
|---------------------------------------------------------------------------------------------------------------|-----------------------------|
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)                                                             | Round-bottom flask          |
| Cholesterol (Chol)                                                                                            | Rotary evaporator           |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional) | Vacuum pump                 |
| Organic solvent (e.g., chloroform, chloroform:methanol mixture)                                               | Water bath or heating block |
| Hydration buffer (e.g., phosphate-buffered saline (PBS), citrate buffer)                                      | Vortex mixer                |
| Drug to be encapsulated (optional)                                                                            | Liposome extruder           |
| Polycarbonate membranes (e.g., 100 nm pore size)                                                              |                             |
| Syringes                                                                                                      |                             |
| Dynamic Light Scattering (DLS) instrument                                                                     |                             |
| Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system                                     |                             |

## Experimental Protocol: Thin-Film Hydration and Extrusion

This protocol describes a widely used method for producing unilamellar vesicles of a defined size.

### 1. Lipid Film Formation

- Dissolve DSPC and other lipids (e.g., cholesterol) in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, in a round-bottom flask.<sup>[2]</sup> A common molar ratio for stable liposomes is DSPC:Cholesterol at 55:45.<sup>[7]</sup>

- Attach the flask to a rotary evaporator.
- Evaporate the organic solvent under reduced pressure at a temperature above the  $T_c$  of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.[2]
- To ensure the complete removal of residual solvent, place the flask under a high vacuum for at least 1-2 hours.[1][2]

## 2. Hydration

- Pre-heat the hydration buffer to a temperature above the  $T_c$  of DSPC (e.g., 60-65°C).[1] For passive loading of a hydrophilic drug, the drug should be dissolved in this buffer.
- Add the warm hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
- Agitate the flask to hydrate the lipid film, which leads to the spontaneous formation of a milky suspension of multilamellar vesicles (MLVs).[1] This can be done by vortexing.

## 3. Extrusion (Size Reduction)

- Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
- Equilibrate the extruder to a temperature above the  $T_c$  of DSPC (e.g., 60-65°C).
- Load the MLV suspension into one of the extruder's syringes.
- Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process results in a translucent suspension of unilamellar liposomes with a size close to the membrane pore size.

## 4. Purification

- To remove any unencapsulated drug, the liposome suspension can be purified using methods such as size-exclusion chromatography (SEC) or dialysis.

## Liposome Characterization

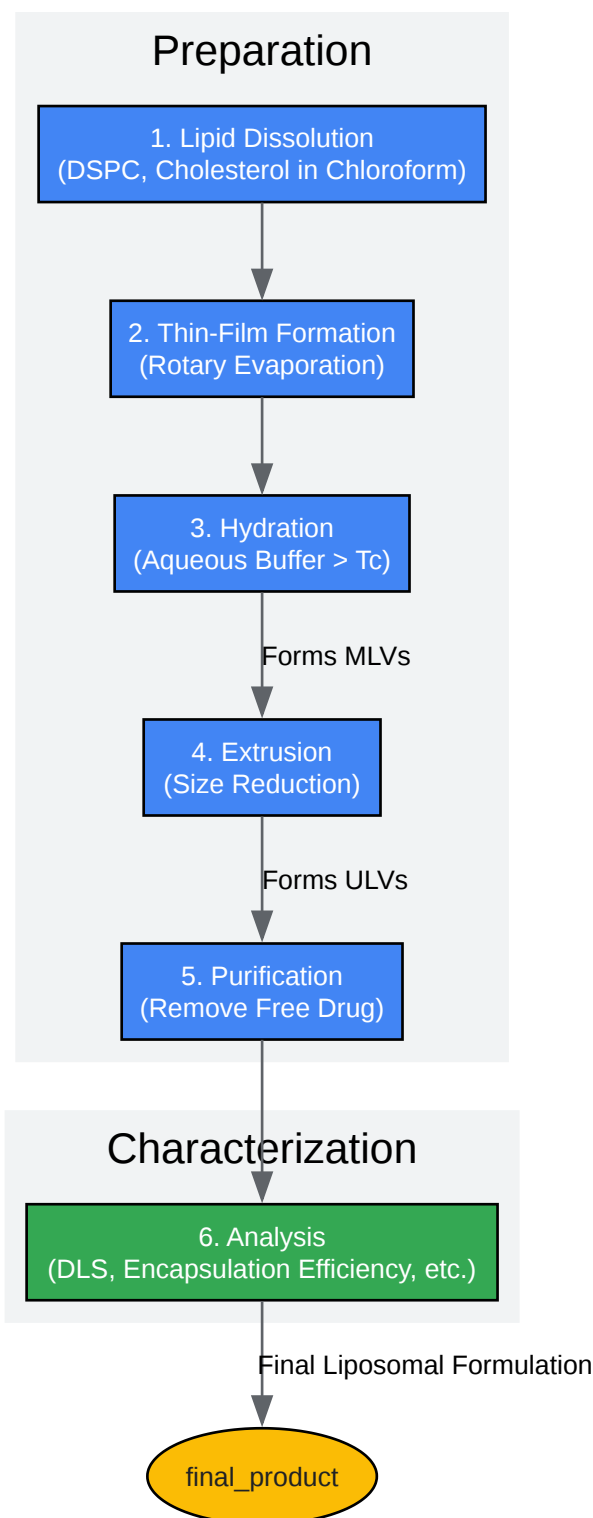
Comprehensive characterization is essential to ensure the quality and stability of the liposomal formulation.

| Parameter                    | Technique                              | Typical Values                                 | Key Considerations                                                           |
|------------------------------|----------------------------------------|------------------------------------------------|------------------------------------------------------------------------------|
| Mean Hydrodynamic Diameter   | Dynamic Light Scattering (DLS)         | 50 - 200 nm                                    | Influenced by extrusion pressure, filter pore size, and lipid concentration. |
| Polydispersity Index (PDI)   | Dynamic Light Scattering (DLS)         | < 0.2                                          | A measure of the width of the particle size distribution.                    |
| Zeta Potential               | Electrophoretic Light Scattering (ELS) | Neutral to slightly negative                   | Can be modified by including charged lipids to prevent aggregation.          |
| Encapsulation Efficiency (%) | Spectrophotometry or HPLC              | Varies (can approach 100% with active loading) | Dependent on drug properties and loading method (passive vs. active).        |
| Drug Release                 | In vitro release assay                 | Slow release profile                           | DSPC provides a stable bilayer, minimizing leakage.                          |

## Experimental Workflow and Logical Relationships

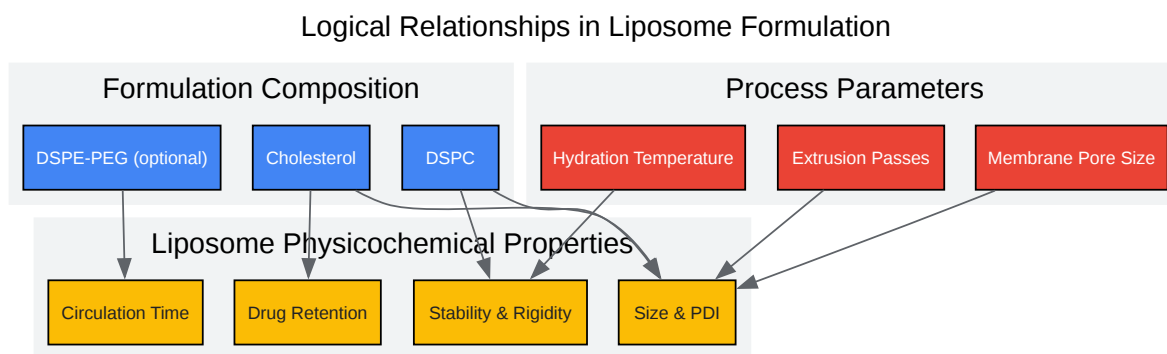
The following diagrams illustrate the experimental workflow for preparing DSPC liposomes and the logical relationships between formulation components, process parameters, and the final properties of the liposomes.

## Experimental Workflow for DSPC Liposome Preparation



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Caption: Workflow for the preparation and characterization of DSPC-containing liposomes.



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Caption: Interplay of formulation and process parameters on liposome properties.

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